PF-04991532

説明

Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . They come in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid, also known as Niacin), and Isonicotinic acid (4-pyridinecarboxylic acid) .

Synthesis Analysis

Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been explored in the agrochemical and pharmaceutical industries .Molecular Structure Analysis

The molecular structure of pyridinecarboxylic acids and their derivatives can vary. All isomers share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For pyridinecarboxylic acids, all isomers share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 .科学的研究の応用

2型糖尿病の治療

PF-04991532は、2型糖尿病の治療を研究する試験で使用されてきました {svg_1} {svg_2}. これは、ヒトにおける平均日用血糖値(MDG)、空腹時血糖値(FPG)、および血糖値変動を低下させる強力な肝選択的グルコキナーゼ活性化剤です {svg_3} {svg_4}. 2型糖尿病患者における第1相および第2相試験では、this compoundは、プラセボと同様の低血糖プロファイルで、加重平均日用血糖値とHbA1cの統計的に有意な低下を示しました {svg_5}.

グルコース代謝障害

This compoundは、グルコース代謝障害の基礎科学を研究する試験で使用されてきました {svg_6}. これは、ヒトとラットでそれぞれ80 nMと100 nMのEC50を持つ、強力な肝選択的グルコキナーゼ活性化剤です {svg_7}.

肝選択的グルコキナーゼ活性化

This compoundは、強力な肝選択的グルコキナーゼ活性化剤です {svg_8}. 末梢分布を最小限に抑えるために、受動的透過性が低く、ヒトOATP1B1、OATP1B3、OATP2B1、およびげっ歯類Oatp1a1およびOatp1b2肝臓トランスポーターの基質であり、肝臓薬物濃度が向上します {svg_9} {svg_10}.

高血糖の軽減

This compoundは、糖尿病ラットで肝臓脂肪症を引き起こすことなく、高血糖を改善することが示されています {svg_11}. これは、急性および28日間の亜慢性治療後の両方で、インスリン濃度の変化に関係なく、用量依存的に血漿グルコース濃度を低下させました {svg_12}.

グルコース恒常性の調節

This compoundは、グルコース恒常性の調節に役割を果たします。 グルコキナーゼはグルコースをグルコース-6-リン酸に変換し、β細胞および肝細胞へのグルコースフラックスを決定します {svg_13}. This compoundによる肝臓グルコキナーゼの選択的活性化は、低血糖のリスクを最小限に抑えながら、空腹時および食後血糖値を低下させることができます {svg_14}.

臨床試験における安全性と有効性

This compoundの安全性と有効性を研究するために、いくつかの臨床試験が行われました {svg_15} {svg_16} {svg_17} {svg_18}. これらの試験は、健常な成人被験者における単回漸増経口用量後のthis compoundの安全性、忍容性、薬物動態(PK)、および予備的な食物効果を特徴付けるのに役立ちました {svg_19}.

作用機序

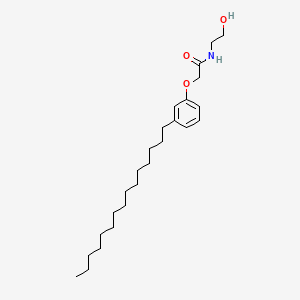

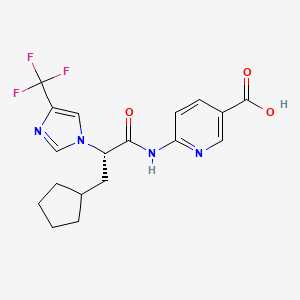

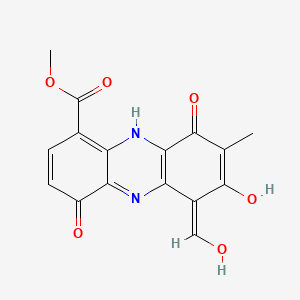

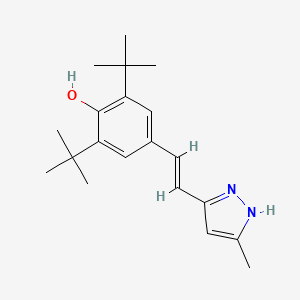

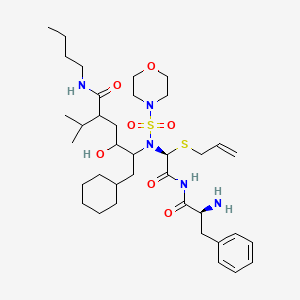

PF-04991532, also known as (S)-6-(3-Cyclopentyl-2-(4-(trifluoroMethyl)-1H-iMidazol- 1-yl)propanaMido)nicotinic Acid, is a potent and hepatoselective glucokinase activator .

Target of Action

The primary target of this compound is glucokinase , an enzyme that converts glucose to glucose-6-phosphate . This enzyme plays a crucial role in determining glucose flux into the β-cells and hepatocytes .

Mode of Action

This compound acts by selectively activating hepatic glucokinase . This activation leads to an increase in the conversion of glucose to glucose-6-phosphate, thereby reducing fasting and postprandial glucose levels .

Biochemical Pathways

The activation of glucokinase by this compound affects the glucose metabolism pathway . It increases the uptake of 2-deoxyglucose and enhances glucose oxidation . Additionally, it decreases the production of glucose from lactate .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its low passive permeability and its status as a substrate for human OATP1B1, OATP1B3, and OATP2B1, and rodent Oatp1a1 and Oatp1b2 liver transporters . These factors lead to enhanced hepatic drug concentrations .

Result of Action

This compound has been shown to reduce plasma glucose concentrations in a dose-dependent manner, both acutely and after 28 days of sub-chronic treatment . It increases the glucose infusion rate during a hyperglycemic clamp in Goto-Kakizaki rats . This increase can be partially attributed to a 60% reduction in endogenous glucose production .

Action Environment

The action of this compound is influenced by environmental factors such as glucose and glucagon concentrations. The greatest increase in G6Pase mRNA expression is observed in the presence of 25 mM glucose, 100 nM glucagon, and this compound .

将来の方向性

特性

IUPAC Name |

6-[[(2S)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O3/c19-18(20,21)14-9-25(10-23-14)13(7-11-3-1-2-4-11)16(26)24-15-6-5-12(8-22-15)17(27)28/h5-6,8-11,13H,1-4,7H2,(H,27,28)(H,22,24,26)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMLFBRLRVQVJO-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C[C@@H](C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215197-37-7 | |

| Record name | PF-04991532 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215197377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04991532 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-04991532 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ212MS2O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B609867.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609877.png)

![6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B609881.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)